molecular formula C7H4F2O B074705 2,4-Difluorobenzaldehyde CAS No. 1550-35-2

2,4-Difluorobenzaldehyde

Cat. No.: B074705
CAS No.: 1550-35-2
M. Wt: 142.10 g/mol
InChI Key: WCGPCBACLBHDCI-UHFFFAOYSA-N
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Description

2,4-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the fluorination of 2,4-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst such as ethylene glycol dialkyl ether .

Chemical Reactions Analysis

2,4-Difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165788
Record name 2,4-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550-35-2
Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

30 ml (27 g) of decahydronaphthalene and 0.5 g (2.3×10-4 ml) of a catalyst of 5% palladium on a barium sulfate support were added to the flask containing the 2,4-difluorobenzoylchloride. The reaction was purged with H2 for 0.25 hour, then the temperature was raised to 130° C. Hydrogen was dispersed through the system for 6 hours. The product 2,4-difluorobenzaldehyde was isolated as a colorless liquid. Yield 9.8 g (82%).
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Synthesis routes and methods II

Procedure details

158.5 g (1 mol) of a mixture of 56% of 4-chloro-2-fluoro-benzaldehyde and 44% of 2-chloro-4-fluorobenzaldehyde were heated together with 700 g of sulfolane and 75 g (1.29 mol) of potassium fluoride at 215° C. for 10 h. The working up was carried out as in Example 1. 99.5 g of 2,4-difluorobenzaldehyde equivalent to 70% of the feed-stock was obtained.
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Synthesis routes and methods III

Procedure details

2,4-Difluorobromobenzene (18.5 g) was added to dry diethyl ether (150 ml), cooled to -75° C. and n-butyllithium (61 5 ml of a 1.55 molar solution in hexane) was added under dry nitrogen over a period of 45 minutes. The mixture was stirred at -70° C. for a further 20 minutes and dry dimethylformamide (7.65 g) was added in dry diethyl ether (30 ml) at -70° C. over a period of 30 minutes. The mixture was stirred for 40 minutes and allowed to warm to -50° C. over a further 15 minutes. A solution of ammonium chloride (30 g) in water (100 ml) was added and the ether layer separated. The aqueous layer was further extracted with diethyl ether (2×50 ml) and the combined ethereal extracts were dried and evaporated to yield a pale yellow oil which was distilled at the water pump to give the desired product (13.0 g) b.p. 52°-55° C. at 14 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
Customer
Q & A

Q1: What are the common synthetic routes for 2,4-Difluorobenzaldehyde?

A1: this compound can be synthesized through several methods. One approach involves a multistep process starting from toluene, involving nitration, reduction using sodium polysulfide, further reduction with hydrazine hydrate, and a final Schiemann reaction. This method results in a 36.3% overall yield []. Another method utilizes 1,3-difluorobenzene reacted with carbon monoxide in the presence of aluminum chloride (AlCl3) and hydrochloric acid (HCl) as catalysts under pressurized carbon monoxide atmosphere [].

Q2: What is the preferred conformation of this compound?

A2: Microwave spectroscopic studies have confirmed that the O-trans conformer is the preferred conformation for this compound []. This suggests the aldehyde group (-CHO) is oriented trans to the oxygen atom of the adjacent fluorine.

Q3: How does the fluorine substitution in this compound influence its reactivity in the Baeyer-Villiger oxidation?

A3: Research shows that the presence of fluorine atoms significantly impacts the enzymatic Baeyer-Villiger oxidation of this compound catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) []. While chemical Baeyer-Villiger oxidations often yield benzoic acids from electron-poor benzaldehydes, HAPMO displays a high preference for producing fluorophenols from this compound. This selectivity suggests that interactions within the enzyme's active site, possibly with amino acids or the flavin cofactor, influence the migratory group preference towards the phenyl ring [].

Q4: How does this compound behave in condensation reactions?

A4: this compound readily undergoes condensation reactions, as exemplified by its use in synthesizing chalcone derivatives []. In a study, this compound was successfully reacted with 2,4-dimethyl-5-acetylthiazole under acidic conditions to yield (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one []. This demonstrates its utility in constructing molecules with potentially valuable pharmaceutical properties.

Q5: How is this compound utilized in synthesizing more complex molecules?

A5: this compound serves as a crucial starting material in the multistep synthesis of fluorinated analogs of 5,7-dihydroxytryptamine (5,7-DHT), specifically 4-fluoro-, 6-fluoro-, and 4,6-difluoro-5,7-DHTs []. The strategic introduction of fluorine in these analogs was achieved through regioselective hydroxylation and formylation reactions, highlighting the versatility of this compound in building complex molecules with potential biological activity.

Q6: Has this compound been used in synthesizing pharmaceutical compounds?

A6: Yes, a chemo-enzymatic approach utilizing this compound has been developed for synthesizing Efinaconazole, a clinically used antifungal agent []. This method employs benzaldehyde lyase (BAL) to catalyze the critical benzoin condensation step, offering a potentially greener and more efficient alternative to traditional chemical synthesis [].

Q7: What is known about the crystal structure of compounds derived from this compound?

A7: Crystallographic studies provide insights into the solid-state arrangements of this compound derivatives. For instance, this compound benzoylhydrazone (C14H10F2N2O) exhibits a structure where molecules are connected through a network of hydrogen bonds, specifically N-H...O, C-H...O, and C-H...π(arene) interactions. These interactions collectively form intricate sheet-like structures within the crystal lattice [].

Q8: How do structural modifications of this compound derivatives influence their crystal packing?

A8: Slight changes in the substituents of this compound derivatives can significantly impact their crystal packing. For example, while this compound isonicotinoylhydrazone (C13H9F2N3O) forms chains of rings linked by N—H⋯O and C—H⋯O hydrogen bonds, its dichloro analog, 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (C13H9Cl2N3O), exhibits sheets of rings held together by N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds []. These variations highlight the sensitivity of crystal packing to even minor alterations in molecular structure.

Q9: Have there been computational studies on this compound derivatives?

A9: Yes, computational methods have been employed to study this compound isonicotinoylhydrazone (I) and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (II) []. Researchers used techniques like GIAO, CSGT, and IGAIM to calculate 1H and 13C NMR chemical shifts. These calculations, performed at both ab initio Hartree-Fock and B3LYP levels with a 6-31+G(d,p) basis set, showed excellent agreement with experimental NMR data, particularly for the HF level []. This successful application of computational methods demonstrates their value in predicting and interpreting the spectroscopic properties of these compounds.

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